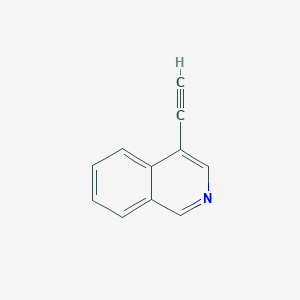

4-乙炔基异喹啉

描述

4-Ethynylisoquinoline is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse range of biological activities and their presence in various natural products and pharmaceuticals. The ethynyl group attached to the isoquinoline ring can serve as a versatile functional group for further chemical modifications, making 4-ethynylisoquinoline a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives, including those with ethynyl groups, has been the subject of various research efforts. For instance, the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been reported to yield 4-halo-2-aminoquinolines with moderate to excellent yields . This method demonstrates the potential for creating diverse quinoline derivatives, which could be further modified to include an ethynyl group at the 4-position. Additionally, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids has been achieved through a combination of Sonogashira cross-coupling and the Pfitzinger reaction, indicating the feasibility of introducing ethynyl groups into the quinoline framework .

Molecular Structure Analysis

The molecular structure of 4-ethynylisoquinoline consists of an isoquinoline core with an ethynyl group (-C≡CH) at the 4-position. The presence of the triple bond in the ethynyl group adds to the rigidity of the molecule and can influence its electronic properties. The structure of isoquinoline derivatives can be further analyzed through various spectroscopic methods to determine the position of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Isoquinoline derivatives, including those with ethynyl substituents, can undergo a variety of chemical reactions. For example, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones involves a tandem radical cyclization and sulfonylation reaction, showcasing the reactivity of the isoquinoline ring system under photochemical conditions . Furthermore, the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines has been used to synthesize 3-substituted 4-aroylisoquinolines, demonstrating the potential for carbonylation reactions in the modification of the isoquinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethynylisoquinoline and its derivatives are influenced by the presence of the ethynyl group and the isoquinoline core. The ethynyl group can affect the molecule's polarity, solubility, and reactivity. The synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids and the investigation of their physicochemical properties highlight the importance of understanding how different substituents impact the overall properties of the molecule . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.

科研应用

电化学发光研究

4-乙炔基异喹啉已被研究其电化学发光(ECL)性质。Elangovan等人(2004年)进行的研究集中在合成和ECL的供体取代苯基喹啉基乙炔和苯基异喹啉基乙炔,包括4-乙炔基异喹啉衍生物。该研究旨在了解位置异构体对它们的光物理性质,特别是ECL的影响。这些化合物是使用改良的Sonogashira偶联合成的,并且它们的ECL性质是在乙腈溶剂中分析的。这些发现有助于理解这些化合物的光物理行为,可能有助于ECL传感器和设备的发展Elangovan et al., 2004。

抗疟疾药物开发

4-乙炔基异喹啉的结构与喹啉衍生物密切相关,在药物化学中具有重要意义,特别是在抗疟疾药物开发方面。类似氯喹和阿莫地喹这样的4-氨基喹啉衍生物在疟疾治疗中起着关键作用。对这些药物的类似物的研究,旨在增强疗效并减少毒性,一直是一个持续研究领域。Parhizgar和Tahghighi(2017年)回顾了氯喹和阿莫地喹的新类似物的开发,强调了喹啉环的重要性以及合成可能作为下一代抗疟疾药物的衍生物的努力。这表明4-乙炔基异喹啉的衍生物在这一领域也可能具有潜力,考虑到结构相似性和喹啉骨架在抗疟疾活性中的关键作用Parhizgar & Tahghighi, 2017。

抗癌药物研究

与4-乙炔基异喹啉相关的四氢异喹啉骨架已被探索其抗癌性质。Trabectedin(ET-743)是一个著名的例子,源自海洋天然产物,已被批准用于治疗某些类型的癌症。Monk等人(2012年)讨论了trabectedin在治疗复发的铂敏感性卵巢癌中的机制、应用和临床发展。这项研究强调了喹啉衍生物在新型抗癌药物开发中的潜力,表明4-乙炔基异喹啉的衍生物可以用于类似的治疗应用Monk et al., 2012。

Safety And Hazards

性质

IUPAC Name |

4-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIRBUGVPXVPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506583 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylisoquinoline | |

CAS RN |

78593-42-7 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

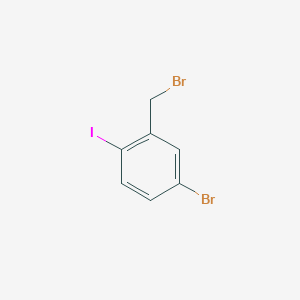

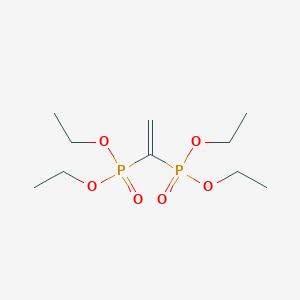

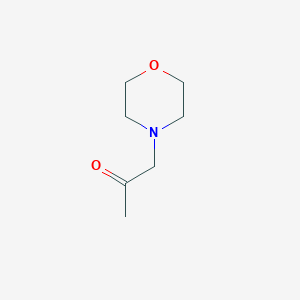

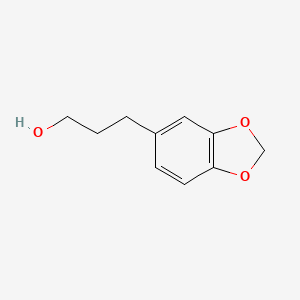

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

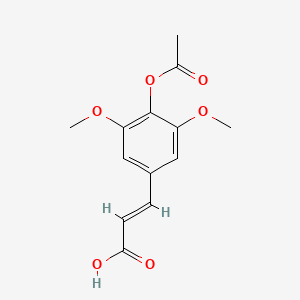

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)